4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a synthetic organic compound that belongs to the class of indenamines This compound is characterized by its unique structure, which includes a dihydroindene core substituted with methoxy groups and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,7-dimethoxyindanone and methylamine.
Formation of the Indenamine Core: The key step involves the formation of the indenamine core through a series of reactions, including condensation and cyclization.
Introduction of the Amine Group: The amine group is introduced through a nucleophilic substitution reaction, where methylamine reacts with the intermediate compound.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
4,7-dimethoxyindanone: A precursor in the synthesis of 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
N-methyl-2,3-dihydro-1H-inden-2-amine: A structurally similar compound lacking the methoxy groups.
Uniqueness
This compound is unique due to the presence of both methoxy groups and an amine group on the dihydroindene core
Properties
CAS No. |
81664-61-1 |
---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.